2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Alogliptin inhibits dipeptidyl peptidase 4 (DPP-4), which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 ( GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control. GIP and GLP-1 stimulate glucose dependent secretion of insulin in pancreatic beta cells. GLP-1 has the additional effects of suppressing glucose dependent glucagon secretion, inducing satiety, reducing food intake, and reducing gastric emptying. Increased concentrations of the incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are released into the bloodstream from the small intestine in response to meals. These hormones cause insulin release from the pancreatic beta cells in a glucose-dependent manner but are inactivated by the DPP-4 enzyme within minutes. GLP-1 also lowers glucagon secretion from pancreatic alpha cells, reducing hepatic glucose production. In patients with type 2 diabetes, concentrations of GLP-1 are reduced but the insulin response to GLP-1 is preserved. Alogliptin is a DPP-4 inhibitor that slows the inactivation of the incretin hormones, thereby increasing their bloodstream concentrations and reducing fasting and postprandial glucose concentrations in a glucose-dependent manner in patients with type 2 diabetes mellitus. Alogliptin selectively binds to and inhibits DPP-4 but not DPP-8 or DPP-9 activity in vitro at concentrations approximating therapeutic exposures. |
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CAS No. |
1246610-75-2 |
Molecular Formula |
C18H22ClN5O2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C18H21N5O2.ClH/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1H/t15-;/m1./s1 |
InChI Key |
WIXFPWNBCBVIFA-XFULWGLBSA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.Cl |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.Cl |
solubility |
Sparingly soluble |
vapor_pressure |
3.11X10-12 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action of Alogliptin
Alogliptin (B1666894) is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govresearchgate.net Its primary mechanism involves blocking this enzyme, which in turn prevents the breakdown of incretin (B1656795) hormones, crucial regulators of glucose homeostasis. nih.govnih.gov
Selective Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Alogliptin acts as a competitive inhibitor of DPP-4. medscape.com The inhibition is potent and sustained, with studies in humans showing that plasma DPP-4 activity is inhibited by over 80% at 24 hours post-administration, supporting a once-daily regimen. nih.gov Following 14 days of dosing, the mean peak DPP-4 inhibition ranges from 94% to 99%. nih.govmedscape.com
Enzyme Inhibition Kinetics and Potency (IC50) across Species and Cell Lines
Alogliptin demonstrates potent inhibitory activity against the DPP-4 enzyme. The half-maximal inhibitory concentration (IC50) values, a measure of potency, have been determined across different species, showing consistent high potency. The inhibitory constant (Ki), another measure of affinity, for Alogliptin has been established in the nanomolar range. researchgate.net
Table 1: Alogliptin DPP-4 Inhibition Potency
| Species/Enzyme Source | Parameter | Value (nmol/L) |
|---|---|---|
| Human DPP-4 | IC50 | 5.3 |
| Murine DPP-4 | IC50 | 4.2 |
| Human, Rat, Dog, Monkey Plasma | Ki | 7.25 |
Data sourced from references researchgate.netnih.gov.
Substrate Specificity and Selectivity Profile (vs. DPP-2, DPP-8, DPP-9, PREP, FAP/seprase, Tryptase)
A key characteristic of Alogliptin is its high selectivity for the DPP-4 enzyme over other closely related proteases. researchgate.netmedscape.com This specificity is crucial as it minimizes the potential for off-target effects that could arise from inhibiting other dipeptidyl peptidases, such as DPP-8 and DPP-9, which are located intracellularly and have different physiological roles. nih.gov
Alogliptin exhibits more than 10,000-fold greater selectivity for DPP-4 compared to DPP-8 and DPP-9. nih.govresearchgate.netmedscape.comnih.gov This high degree of selectivity means it essentially shows no inhibitory activity against these other members of the DPP-4 family in vitro. nih.gov While some DPP-4 inhibitors are less selective regarding fibroblast activation protein-α (FAPα)/seprase, Alogliptin is considered highly selective. nih.gov
Table 2: Alogliptin Selectivity Profile
| Protease | Selectivity vs. DPP-4 (Fold-Increase) |
|---|---|
| DPP-8 | >10,000 |
| DPP-9 | >10,000 |
Data sourced from references nih.govresearchgate.netmedscape.comnih.gov.
Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
The interaction between Alogliptin and the DPP-4 enzyme has been characterized using advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). vetmeduni.ac.atacs.org These methods provide detailed insights into the kinetics (rates of association and dissociation) and thermodynamics (energy changes) of the binding event.
SPR studies reveal that Alogliptin binds to DPP-4 through a rapid association process. vetmeduni.ac.at The binding involves a conformational change in the enzyme, specifically involving the amino acid Tyr547, which facilitates a π-stacking interaction with the uracil (B121893) core of Alogliptin. vetmeduni.ac.at Compared to other inhibitors, Alogliptin has a relatively fast dissociation rate (k_off), though the binding is strong enough to provide sustained inhibition. vetmeduni.ac.at
ITC experiments show that the binding of Alogliptin to DPP-4 is an enthalpy-driven process. vetmeduni.ac.at This is characteristic of interactions involving strong ionic forces and hydrogen bonds. vetmeduni.ac.at The negative change in Gibbs free energy (ΔG) indicates a spontaneous and favorable binding interaction.
Table 3: Alogliptin-DPP-4 Binding Kinetics (SPR)
| Parameter | Description | Value |
|---|---|---|
| k_on (M⁻¹s⁻¹) | Association Rate Constant | 1.1 x 10⁶ |
| k_off (s⁻¹) | Dissociation Rate Constant | 3.1 x 10⁻³ |
| K_D (nM) | Dissociation Constant | 2.8 |
| Residence Time (min) | 1 / k_off | 5.4 |
Data sourced from reference vetmeduni.ac.at.
Table 4: Alogliptin-DPP-4 Binding Thermodynamics (ITC)
| Parameter | Description | Value (kcal/mol) |
|---|---|---|
| ΔG | Gibbs Free Energy | -11.4 |
| ΔH | Enthalpy Change | -10.1 |
| -TΔS | Entropy Change | -1.3 |
Data sourced from reference vetmeduni.ac.at.
Downstream Molecular and Cellular Effects
The selective inhibition of DPP-4 by Alogliptin sets off a cascade of downstream molecular and cellular events, primarily centered on the enhancement of the incretin system.
Augmentation of Incretin Hormone Activity (Glucagon-Like Peptide-1 (GLP-1), Glucose-Dependent Insulinotropic Polypeptide (GIP))
Incretins are hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), released by the gut in response to food intake. nih.govnih.gov These hormones are critical for glucose regulation, but are rapidly degraded by the DPP-4 enzyme, limiting their physiological action. nih.gov
By inhibiting DPP-4, Alogliptin prevents the inactivation of GLP-1 and GIP. nih.gov This leads to an increase in the circulating levels of their active forms, thereby prolonging and enhancing their natural, glucose-lowering effects. nih.gov Studies have shown that DPP-4 inhibition can lead to a two- to three-fold elevation in the concentration of endogenous GLP-1.
Glucose-Dependent Insulin (B600854) Secretion Modulation from Pancreatic Beta Cells
The augmented levels of active GLP-1 and GIP directly impact the function of pancreatic islet cells. nih.gov Both GLP-1 and GIP stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. nih.govnih.gov This means that insulin release is increased only when blood glucose levels are elevated, such as after a meal, which minimizes the risk of hypoglycemia. nih.gov
In addition to stimulating insulin secretion, GLP-1 also suppresses the secretion of glucagon (B607659) from pancreatic alpha cells, further contributing to glucose control. nih.gov Studies have demonstrated that treatment with Alogliptin is associated with improved beta-cell function parameters.
Glucagon Secretion Suppression Mechanisms from Pancreatic Alpha Cells
Alogliptin, a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), exerts a suppressive effect on glucagon secretion from pancreatic alpha cells, which is a key component of its glucose-lowering action. nih.gov This effect is not a direct action of alogliptin on the alpha cells, but rather an indirect consequence of its primary mechanism of action: the prevention of the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). nih.govfrontiersin.org The elevated levels of active GLP-1 orchestrate a multifactorial inhibition of glucagon release through both direct and indirect pathways within the pancreatic islet.
The primary mechanism by which alogliptin suppresses glucagon secretion is through the potentiation of GLP-1 signaling. nih.gov GLP-1, released from intestinal L-cells in response to nutrient intake, has a direct inhibitory effect on pancreatic alpha cells. glucagon.com However, the suppression of glucagon secretion by GLP-1 is multifaceted and involves a complex interplay of paracrine signaling within the islets of Langerhans.
One of the key indirect mechanisms involves the stimulation of insulin secretion from adjacent beta-cells by GLP-1. frontiersin.org The locally increased insulin concentrations then act on insulin receptors on the alpha cells, initiating a signaling cascade that leads to the inhibition of glucagon exocytosis. nih.gov
Furthermore, GLP-1 can stimulate the release of other inhibitory paracrine signals within the islet. Research suggests that GLP-1 receptor activation can enhance the secretion of somatostatin (B550006) from pancreatic delta-cells. glucagon.com Somatostatin, in turn, is a potent inhibitor of glucagon secretion from alpha cells.
Another important paracrine inhibitor of glucagon secretion is gamma-aminobutyric acid (GABA), which is co-secreted with insulin from beta-cells. nih.govuwo.ca By increasing intra-islet insulin and potentially GABA release, GLP-1 contributes to a more robust suppression of glucagon secretion. uwo.ca Studies have shown that a decline in intra-islet GABA signaling can lead to alpha-cell proliferation and hyperglucagonemia. nih.gov
In the context of type 2 diabetes, where there is often a relative or absolute hyperglucagonemia, the ability of alogliptin to enhance these natural inhibitory pathways is particularly beneficial. ulster.ac.uk By restoring a more physiological regulation of glucagon secretion, alogliptin contributes to the reduction of hepatic glucose production, a major factor in the hyperglycemia of diabetes. lclark.edu
The following table summarizes the key research findings on the mechanisms of alogliptin-mediated glucagon suppression:
| Mechanism | Mediator | Effect on Alpha Cell | Supporting Evidence |
|---|---|---|---|
| Indirect via GLP-1 Potentiation | Glucagon-Like Peptide-1 (GLP-1) | Direct inhibition of glucagon secretion. | Alogliptin inhibits DPP-4, increasing active GLP-1 levels which directly act on alpha cells. nih.govglucagon.com |
| Paracrine Inhibition via Beta-Cells | Insulin | Inhibition of glucagon exocytosis. | GLP-1 stimulates insulin release from beta-cells, which then acts on adjacent alpha cells. nih.govnih.gov |
| Paracrine Inhibition via Delta-Cells | Somatostatin | Potent inhibition of glucagon secretion. | GLP-1 receptor activation may increase somatostatin release from delta-cells. glucagon.com |
| Paracrine Inhibition via Beta-Cells | Gamma-aminobutyric acid (GABA) | Inhibition of glucagon secretion and potential regulation of alpha-cell mass. | GABA is co-secreted with insulin and has an inhibitory effect on alpha cells. nih.govuwo.ca |
Preclinical Pharmacodynamics and Mechanistic Research
Glucose Homeostasis Regulation in Animal Models
Preclinical research has extensively evaluated alogliptin's effects on key parameters of glucose homeostasis in different animal models of diabetes.
In female Wistar fatty rats, alogliptin (B1666894) produced dose-dependent improvements in glucose tolerance and increased plasma insulin (B600854) levels. researchgate.net In diabetic ob/ob mice, alogliptin administered in the diet for 4 weeks decreased glycosylated hemoglobin (GHb) and increased plasma insulin levels, the plasma insulin/glucose ratio, and pancreatic insulin levels. europa.eutga.gov.au
Combination studies in animal models have also shown synergistic or additive effects on glucose and insulin levels. For instance, in db/db mice, the combination of alogliptin and pioglitazone (B448) mediated increases in pancreatic insulin content and the insulinogenic index. researchgate.nettga.gov.au Alogliptin combined with voglibose (B1684032) in db/db mice led to synergistic increases in pancreatic insulin and plasma intact GLP-1 levels. researchgate.nettga.gov.au In Wistar fatty rats, the combination of alogliptin and metformin (B114582) synergistically increased plasma active GLP-1 levels and enhanced insulin secretion, while additively decreasing plasma glucose. researchgate.nettga.gov.aufda.gov
| Animal Model | Treatment | Key Findings (Glucose/Insulin) |
| HFD/STZ Diabetic Mice | Alogliptin (5, 15, 45 mg/kg daily for 10 weeks) | Dose-dependent reduction in postprandial and fasting blood glucose and A1C; increased glucose clearance and pancreas insulin content. researchgate.netnih.gov |
| Female Wistar Fatty Rats | Alogliptin (various doses) | Dose-dependent improvements in glucose tolerance; increased plasma insulin levels. researchgate.net |
| Diabetic ob/ob Mice | Alogliptin (in diet for 4 weeks) | Decreased GHb; increased plasma insulin, plasma insulin/glucose ratio, and pancreatic insulin. europa.eutga.gov.au |
| db/db Mice | Alogliptin + Pioglitazone | Increased pancreatic insulin content and insulinogenic index (synergistic). researchgate.nettga.gov.au |
| db/db Mice | Alogliptin + Voglibose | Increased pancreatic insulin and plasma intact GLP-1 levels (synergistic). researchgate.nettga.gov.au |
| Wistar Fatty Rats | Alogliptin + Metformin | Decreased plasma glucose (additive); increased plasma active GLP-1 and insulin secretion (synergistic). researchgate.nettga.gov.aufda.gov |
Preclinical studies indicate that alogliptin has beneficial effects on pancreatic β-cell function and mass in rodent models. dovepress.comresearchgate.netnih.govresearchgate.net Chronic administration of alogliptin to HFD/STZ diabetic mice significantly restored β-cell mass and islet morphology, thereby preserving islet function and insulin secretion. researchgate.netnih.gov This preservation of β-cell function may involve mechanisms such as alleviating endoplasmic reticulum burden and mitochondria oxidative stress, increasing β-cell differentiation and proliferation, and enhancing islet architecture remodeling. nih.gov
In streptozotocin-treated immunodeficient mice engrafted with human pancreatic islets, alogliptin treatment improved human insulin secretion and significantly increased human beta cell proliferation, as indicated by a approximately 10-fold increase in insulin+BrdU+ cells in islet grafts compared to controls. wustl.eduresearchgate.net
While alogliptin has shown promise in preserving β-cell function in models of type 2 diabetes, its effects in type 1 diabetes or specific MODY models were not extensively detailed in the provided search results. One study in STZ-induced diabetic rats (a model often used for type 1 diabetes research) focused on vascular and neural complications, noting that diabetic rats were treated with insulin to maintain weight alongside alogliptin, and alogliptin caused a significant decrease in serum DPP-IV activity. nih.gov Another study involving STZ-diabetic mice and islet transplantation noted that alogliptin alone did not significantly enhance endogenous beta-cell regeneration but did so in combination with pioglitazone. nih.govplos.org
Beyond Glycemic Control: Investigating Additional Mechanistic Roles in Preclinical Models
Beyond its primary effects on glucose metabolism, preclinical research has explored other potential mechanistic roles of alogliptin, particularly within the cardiovascular system. nih.gov
Preclinical studies have investigated the impact of alogliptin on various aspects of cardiovascular health in animal models, including effects on atherosclerosis, vasodilation, aortic remodeling, cardiac function, and ischemia-reperfusion injury. dovepress.comnih.govnih.gov
In mice on a high-fat diet, long-term alogliptin intervention remarkably improved decreased vascular vasodilation function. nih.gov Studies in LDLr-/- and ApoE-/- mice treated with alogliptin have demonstrated a reduction in chemotaxis and monocyte activation, suggesting anti-atherosclerotic effects. mdpi.com Alogliptin has also been described to have potent vasodilatory effects based on a Src-Akt-eNOS-dependent nitric oxide release. mdpi.com
Preclinical studies suggest potential cardioprotective effects of alogliptin. In diabetic apolipoprotein E-deficient mice, alogliptin treatment reduced atherosclerotic lesions and attenuated diabetes-augmented expression of proinflammatory cytokines like IL-6 and IL-1β in atherosclerotic plaques. dovepress.comnih.gov In vitro studies also showed that alogliptin inhibited TLR-4-mediated upregulation of proinflammatory cytokines by mononuclear cells. nih.gov
Alogliptin was found to shorten the duration of atrial fibrillation in a heart failure model of rabbit induced by ventricular tachycardia pacing. nih.gov While some studies on DPP-4 inhibitors in ischemia-reperfusion injury models in rats with type 2 diabetes have shown potential in preserving myocardial function and morphology, specific detailed findings for alogliptin in this context were not prominently featured in the provided snippets, although DPP-4 inhibitors as a class have shown favorable effects on cardiac function in animal models of ischemia/reperfusion injury. ahajournals.orgresearchgate.netnih.gov
| Animal Model | Cardiovascular Effect Investigated | Key Findings |
| Diabetic Apolipoprotein E-deficient Mice | Atherosclerosis | Reduced atherosclerotic lesions; attenuated proinflammatory cytokine expression (IL-6, IL-1β) in plaques. dovepress.comnih.gov |
| High-Fat Diet Mice | Vascular Vasodilation | Improved decreased vascular vasodilation function. nih.gov |
| LDLr-/- and ApoE-/- Mice | Atherosclerosis | Reduced chemotaxis and monocyte activation. mdpi.com |
| Rabbit Heart Failure Model (ventricular pacing) | Atrial Fibrillation | Shortened duration of atrial fibrillation. nih.gov |
Cardiovascular System Modulations in Animal Models
Atherosclerosis Progression and Inflammatory Marker Attenuation (e.g., IL-6, IL-1β)
Preclinical research in animal models has indicated that alogliptin can attenuate the progression of atherosclerosis and reduce inflammatory markers. Studies in diabetic apolipoprotein E (apoE)-deficient mice demonstrated that alogliptin treatment for 24 weeks decreased atherosclerotic lesions. nih.gov Furthermore, immunohistochemistry studies revealed that alogliptin treatment attenuated the increased expression of interleukin-6 (IL-6) and interleukin-1β (IL-1β) proteins in atherosclerotic plaques observed in diabetic mice. nih.gov In vitro studies using human mononuclear cells also supported these findings, showing that alogliptin inhibited the toll-like receptor (TLR)4-mediated upregulation of IL-6 and IL-1β, along with other proinflammatory cytokines. nih.govmdpi.com This suggests that alogliptin may exert its anti-atherosclerotic effects partly through the inhibition of vascular inflammation, potentially via a glucose-independent mechanism. nih.gov
Neuroprotective Mechanisms in Animal Models
Alogliptin has shown potential neuroprotective effects in various animal models of neurological disorders.
Dopaminergic System Modulation (e.g., in Parkinson's Disease Models)
In models of Parkinson's disease (PD), alogliptin has been investigated for its impact on the dopaminergic system. In a rotenone-induced rat model of PD, alogliptin treatment improved motor performance and coordination. bue.edu.eg This was associated with a restoration of striatal dopamine (B1211576) content and a correction of histological changes. bue.edu.eg Alogliptin's molecular signaling in this context involved increasing glucagon-like peptide-1 (GLP-1) levels and stimulating the AMPK/SIRT1/PGC-1α pathway. bue.edu.eg Furthermore, it was observed to curb neuroinflammation by hindering HMGB1/TLR4/NLRP3 inflammasome activation and conquering striatal microglia activation. bue.edu.eg Another study using an LPS-induced experimental model of PD in rats also showed that alogliptin abrogated LPS-induced biochemical and neurochemical alterations, improved motor functions, and preserved neuronal morphology. nih.gov The neuroprotective potential in this model was attributed to its antioxidant and anti-inflammatory actions and its ability to modulate monoaminergic signals. nih.gov
Cognitive Function and Amyloid-Beta Pathology (e.g., in Alzheimer's Disease Models)
Studies in animal models of Alzheimer's disease (AD) have explored alogliptin's effects on cognitive function and amyloid-beta (Aβ) pathology. In an amyloid-beta (1–42) fibrils-induced rat model of AD, alogliptin significantly restored cognitive functions, as assessed by the Morris water maze test. researchgate.netnih.gov Alogliptin treatment also attenuated Aβ (1–42) levels in the hippocampus. researchgate.netnih.gov In-silico analysis suggested that alogliptin has a good binding affinity with Aβ and beta-secretase-1 (BACE-1), an enzyme involved in Aβ production. researchgate.netnih.gov Histopathological analysis supported alogliptin-mediated anti-amyloidogenic effects. researchgate.netnih.gov In a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, which leads to Aβ accumulation and cognitive impairment, alogliptin treatment ameliorated LPS-induced memory impairment. nih.gov This was associated with a reduction in Aβ (1–42) contents in the brain and enhanced BACE1 activity compared to LPS-injected mice. nih.gov
Attenuation of Oxidative Stress and Neuroinflammation Pathways
Alogliptin has demonstrated the ability to attenuate oxidative stress and neuroinflammation in various animal models. In the amyloid-beta fibrils-induced AD rat model, alogliptin significantly attenuated oxidative stress in the hippocampus. researchgate.netnih.gov In the rotenone-induced PD model, alogliptin curbed neuroinflammation. bue.edu.eg In the LPS-induced neuroinflammation mouse model, alogliptin treatment alleviated LPS-induced cognitive impairment and reversed increases in markers associated with neuroinflammation, such as toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MYD88) protein expression, nuclear factor-κB (NF-κB) p65 content, and microRNA-155 (miRNA-155) gene expression. nih.govresearchgate.net It also rescued LPS-induced decreases in suppressor of cytokine signaling (SOCS-1) gene expression. researchgate.netresearchgate.net Furthermore, alogliptin administration protected against LPS-induced apoptotic cell death by significantly decreasing pro-apoptotic Bax protein expression and increasing anti-apoptotic Bcl-2 protein expression. nih.gov In a model of toxic liver damage induced by thioacetamide (B46855) (TAA) in rats, alogliptin reduced inflammatory cytokines and oxidative stress. doi.org This was likely mediated by impeding NFκB and enhancing Nrf2 DNA binding activity, which modulate oxidative stress and inflammation. doi.org
Hepatoprotective Effects and Lipid Metabolism in Animal Models
Preclinical studies have also investigated alogliptin's effects on the liver and lipid metabolism.
Insulin Resistance and Hepatic Steatosis Reversal
Alogliptin has shown hepatoprotective effects and the ability to influence insulin resistance and hepatic steatosis in animal models. In KK-Ay mice fed a choline-deficient diet, a model for nonalcoholic fatty liver disease (NAFLD) and diabetes mellitus, alogliptin administration alleviated severe hepatic steatosis. nih.govspandidos-publications.comspandidos-publications.com Alogliptin administration also increased the hepatic carnitine palmitoyltransferase 1a (CPT1a) mRNA expression level and enhanced the Thr172 phosphorylation of AMP-activated protein kinase α (AMPKα) in the liver, suggesting a promotion of fatty acid oxidation. nih.govspandidos-publications.comspandidos-publications.com Homeostasis model of assessment-insulin resistance values tended to improve with alogliptin administration in this model. nih.govspandidos-publications.comspandidos-publications.com Long-term intervention with alogliptin in mice on a high-fat diet also improved survival and health, including increased insulin sensitivity and attenuated functionality decline. nih.gov
Data Tables:
| Study Model | Alogliptin Effect on Inflammatory Markers (e.g., IL-6, IL-1β) | Key Findings |
| Diabetic apoE-deficient mice (atherosclerosis) | Attenuated expression in atherosclerotic plaques. nih.gov | Reduced atherosclerotic lesions. nih.gov Inhibited TLR4-mediated upregulation of cytokines in vitro. nih.govmdpi.com |
| LPS-induced neuroinflammation mice | Reduced levels of TNF-α and IL-6 in the brain. nih.gov | Ameliorated cognitive impairment, reduced Aβ accumulation, inhibited BACE1 activity. nih.gov |
| TAA-induced liver damage rats | Reduced inflammatory cytokines. doi.org | Potent antifibrotic, antioxidant, and hepatoprotective properties. doi.org |
| Study Model | Alogliptin Effect on Dopaminergic System | Key Findings |
| Rotenone-induced PD rats | Restored striatal dopamine content. bue.edu.eg | Improved motor performance and coordination. bue.edu.eg Stimulated AMPK/SIRT1/PGC-1α pathway, curbed neuroinflammation. bue.edu.eg |
| LPS-induced experimental PD rats | Modulated monoaminergic signals. nih.gov | Abrogated biochemical/neurochemical alterations, improved motor functions, preserved neuronal morphology. nih.gov Exhibited antioxidant and anti-inflammatory actions. nih.gov |
| Study Model | Alogliptin Effect on Cognitive Function & Amyloid-Beta Pathology | Key Findings |
| Amyloid-beta fibrils-induced AD rats | Restored cognitive functions, attenuated Aβ levels. researchgate.netnih.gov | Suggested binding affinity with Aβ and BACE-1. researchgate.netnih.gov Supported anti-amyloidogenic effects. researchgate.netnih.gov |
| LPS-induced neuroinflammation mice | Ameliorated memory impairment. nih.gov | Reduced Aβ (1–42) contents, enhanced BACE1 activity compared to LPS-injected mice. nih.gov |
| Study Model | Alogliptin Effect on Oxidative Stress & Neuroinflammation Pathways | Key Findings |
| Amyloid-beta fibrils-induced AD rats | Attenuated oxidative stress. researchgate.netnih.gov | Restored cognitive functions, attenuated insulin level, IRS-1pS307 expression, Aβ (1–42) level, GSK-3β activity, TNF-α level. researchgate.netnih.gov |
| Rotenone-induced PD rats | Curbed neuroinflammation. bue.edu.eg | Improved motor performance, restored striatal dopamine, stimulated AMPK/SIRT1/PGC-1α pathway, hindered HMGB1/TLR4/NLRP3 inflammasome activation, conquered striatal microglia activation. bue.edu.eg |
| LPS-induced neuroinflammation mice | Reversed increases in TLR4, MYD88, NF-κB p65, miRNA-155; rescued decreases in SOCS-1. nih.govresearchgate.netresearchgate.net Protected against apoptotic cell death (decreased Bax, increased Bcl-2). nih.gov | Alleviated cognitive impairment, reduced Aβ accumulation, inhibited BACE1 activity. nih.gov |
| TAA-induced liver damage rats | Reduced oxidative stress and inflammation. doi.org | Potent antifibrotic and hepatoprotective properties, likely by impeding NFκB and enhancing Nrf2 DNA binding activity. doi.org |
| Study Model | Alogliptin Effect on Insulin Resistance & Hepatic Steatosis | Key Findings |
| KK-Ay mice (NAFLD and diabetes) | Alleviated severe hepatic steatosis. nih.govspandidos-publications.comspandidos-publications.com Tendency for improved HOMA-IR values. nih.govspandidos-publications.comspandidos-publications.com | Increased hepatic CPT1a mRNA expression and enhanced Thr172 phosphorylation of AMPKα. nih.govspandidos-publications.comspandidos-publications.com Suggested promotion of fatty acid oxidation. nih.govspandidos-publications.comspandidos-publications.com |
| Mice on a high-fat diet | Increased insulin sensitivity. nih.gov | Improved survival and health, attenuated functionality decline, decreased organ pathology, preserved mitochondrial function, reduced oxidative stress. nih.gov Autophagy activation proposed as an underlying mechanism. nih.gov |
Liver Injury and Fibrosis Attenuation
Preclinical studies have indicated that alogliptin may play a role in attenuating liver injury and fibrosis. Research in animal models, such as thioacetamide (TAA)-induced liver fibrosis in rats and carbon tetrachloride (CCl4)-induced liver fibrosis in mice, has demonstrated protective effects of alogliptin.
In a TAA-induced liver fibrosis rat model, alogliptin treatment led to notable enhancements in liver histology, decreased hydroxyproline (B1673980) levels (an indicator of collagen deposition), and reduced expression of fibrogenic genes. nih.gov Alogliptin also mitigated hepatocellular apoptosis, reduced inflammatory cytokines, and lessened oxidative stress in this model. nih.gov The antifibrotic, antioxidant, and hepatoprotective properties observed were likely mediated by the inhibition of NFκB signaling and enhancement of Nrf2 DNA binding activity, which collectively modulate oxidative stress, inflammation, myofibroblast activation, and apoptosis. nih.gov
Studies in ob/ob mice and a CCl4-induced liver fibrosis mouse model also showed that chronic treatment with alogliptin alleviated hepatic steatosis and protected against liver injury, thereby delaying the progression of liver fibrosis. nih.govresearchgate.net In vitro studies using LX-2 cells, a hepatic stellate cell line, demonstrated that alogliptin suppressed their activation upon challenge with transforming growth factor-β (TGF-β). nih.govresearchgate.net This suggests that the negative modulation of hepatic stellate cell activation by alogliptin may contribute to liver fibrosis alleviation. nih.govresearchgate.net
Modulation of Lipid Profiles (e.g., Triglycerides, Cholesterol) and Chylomicron Synthesis
Alogliptin has shown effects on lipid profiles in preclinical models. In diabetic apolipoprotein E-deficient (apoE-/-) mice, alogliptin treatment decreased cholesterol and triglycerides compared to non-diabetic mice. nih.gov In the same model, diabetes increased glucose and triglycerides and decreased cholesterol at 12 weeks, while alogliptin treatment reduced glucose and triglycerides but not cholesterol at this time point. nih.gov At 24 weeks, diabetes increased glucose, cholesterol, and triglycerides, and alogliptin treatment reduced these elevated levels. nih.gov
Data from a study in diabetic apoE-/- mice treated with 15 mg/kg/day of alogliptin for 24 weeks showed the following metabolic parameters:
| Diabetes Status | Alogliptin Treatment | Glucose (mg/dl) at 24 weeks | Cholesterol (mg/dl) at 24 weeks | Triglycerides (mg/dl) at 24 weeks |
| Non-diabetic | No | 255 ± 5 | 918 ± 94 | 185 ± 12 |
| Non-diabetic | Yes | 308 ± 31 | 723 ± 115 | 162 ± 20 |
| Diabetic | No | 473 ± 51 | 736 ± 86 | 148 ± 20 |
| Diabetic | Yes | 349 ± 55 | 537 ± 77 | 106 ± 16 |
Alogliptin has also been reported to decrease plasma nonesterified fatty acid levels and serum triglyceride levels in animal models. nih.gov It has also been shown to significantly decrease postprandial very low-density lipoprotein (VLDL) and chylomicron levels. nih.gov The hypolipidemic effects of alogliptin were reported to be enhanced when used in combination with pioglitazone. nih.gov
The potential mechanism by which DPP-4 inhibitors, including alogliptin, may suppress chylomicron synthesis is through the action of glucagon-like peptide-1 (GLP-1), which suppresses chylomicron synthesis in the intestinal tract. researchgate.net Chylomicrons are large triglyceride-rich lipoproteins produced by enterocytes from dietary lipids and are important for the absorption of dietary fats and fat-soluble vitamins. oregonstate.educationjci.orgnih.gov
Bone Metabolism Regulation in Animal Models
Preclinical investigations have explored the effects of alogliptin on bone metabolism in animal models, particularly in the context of bone loss.
Effects on Bone Formation and Resorption Markers
Animal studies, specifically in a cyclophosphamide (B585) (VCD)-induced post-menopausal osteoporosis model, revealed that alogliptin treatment led to a significant elevation of bone formation markers, including bone alkaline phosphatase (BALP), osteocalcin, and bone morphogenic protein-2 (BMP-2). nih.govresearchgate.netresearchgate.net Concurrently, alogliptin decreased bone resorption markers such as receptor activator of NF-κβ ligand (RANKL), cathepsin K (CTSK), and tartrate resistant acid phosphatase (TRAcP5b) in this model. nih.govresearchgate.net In silico analysis suggested that alogliptin has binding affinity for BALP, osteocalcin, and BMP-2. nih.gov In vitro studies using UMR-106 osteoblastic cells showed that alogliptin enhanced their mineralization, evidenced by increased ALP, osteocalcin, and BMP-2. nih.govresearchgate.net
Impact on Bone Density and Microarchitecture
Micro computed tomography (μCT) analysis and histology of femur bone and lumbar vertebrae in the VCD-induced post-menopausal osteoporosis model demonstrated that alogliptin treatment resulted in a decrease in trabecular separation and improved bone density. nih.govresearchgate.netresearchgate.net Alogliptin also repaired the trabecular microstructure and improved bone mineral density, exhibiting bone-forming capacity by targeting the DPP-4 enzyme in this model. nih.govresearchgate.net
Other Investigational Preclinical Pharmacodynamic Effects
Beyond the effects on liver and bone, preclinical studies have explored other potential pharmacodynamic effects of alogliptin. Alogliptin has been reported to exhibit anti-inflammatory effects, which may contribute to its protective actions in various disease models. nih.govdoi.org For instance, in diabetic apoE-/- mice, alogliptin inhibited diabetes-increased expression of interleukin-6 (IL-6) and interleukin-1β (IL-1β) in atherosclerotic lesions. nih.gov Given the role of IL-6 in atherosclerosis, the inhibition of its expression by alogliptin likely contributed to the observed inhibition of atherosclerosis in diabetic mice. nih.gov In vitro studies also showed that alogliptin inhibited IL-6 and IL-1β expression induced by LPS. nih.gov
Alogliptin has also demonstrated antioxidant properties in preclinical models, such as the TAA-induced liver fibrosis rat model, where it restored antioxidant defenses like GSH, SOD, and catalase while reducing the lipid peroxidation marker MDA. doi.org Mitigating oxidative stress may suppress hepatic stellate cell activation and collagen production. doi.org
Preclinical Pharmacokinetics and Drug Metabolism Research
Absorption and Distribution Studies in Animal Models
Studies in various animal species, including rats, dogs, and monkeys, have evaluated the absorption and distribution characteristics of alogliptin (B1666894).
Bioavailability and Tissue Distribution Profiles
Alogliptin is readily and rapidly absorbed after oral administration in animal models, with a time to reach peak plasma concentration (Tmax) that is similar across species. researchgate.netresearchgate.net The absolute bioavailability of alogliptin is approximately 100%. drugbank.commims.comnih.gov Following oral administration of radiolabeled alogliptin to rats, a broad tissue distribution was observed. hres.ca However, penetration into the brain and spinal cord was found to be very limited. researchgate.netresearchgate.nettga.gov.au
The volume of distribution during the terminal phase in healthy subjects was 417 L, indicating that the drug is well distributed into tissues. drugbank.comnih.govebmconsult.com
Plasma Protein Binding Characteristics and Molecular Interactions
Alogliptin exhibits low to moderate plasma protein binding in all animal species studied, as well as in humans. researchgate.netresearchgate.net Approximately 20-30% of alogliptin is bound to plasma proteins. mims.comnih.govebmconsult.com At concentrations approximating the human plasma Cmax, protein binding was found to be similar between humans (32%) and the animal models used in non-clinical toxicology studies (27-36%). fda.gov
Investigations into the interaction between alogliptin benzoate (B1203000) and human serum albumin (HSA) using spectroscopic methods, microcalorimetry, and molecular simulations have shown that the interaction is static, involving the formation of a ground state complex. researchgate.netscirp.org The affinity of alogliptin benzoate to subdomain IIA of HSA is considered moderate, with binding constants in the order of 10⁴. researchgate.net Molecular docking analysis and thermodynamic parameters suggest that hydrogen bonding, van der Waals forces, and hydrophobic forces contribute to this interaction. researchgate.netscirp.org These interactions can lead to conformational changes in HSA, including an increase in the hydrophobicity of the Trp residue and the α-helix content of HSA. researchgate.net
Here is a summary of plasma protein binding across species:
| Species | Plasma Protein Binding (%) | Source |
| Human | ~20-30 | mims.comnih.govebmconsult.com |
| Animal Models (Rat, Dog, Monkey) | Low to Moderate (~27-36) | researchgate.netresearchgate.netfda.gov |
Organ-Specific Distribution and Immunohistochemical Localization
Immunohistochemical studies in rats have provided detailed insights into the organ-specific distribution and cellular localization of alogliptin, particularly in the kidney and liver. researchgate.netnih.govnih.gov One hour after administration, noticeable immunoreactivity in the kidney was observed with moderate-to-strong staining in proximal tubule S3 segment epithelial cells. researchgate.netnih.govnih.gov Immunostaining was also present in the microvilli of S1 and S2 segment cells, glomeruli, and distal tubules. researchgate.netnih.govnih.gov Some collecting duct cells showed positive staining, while others were almost negative. researchgate.netnih.gov Twenty-four hours post-administration, moderate immunostaining persisted in the S3 segment, although staining in other renal regions had largely diminished. researchgate.net
In the liver, one hour after administration, hepatocyte staining varied within the hepatic lobule, with stronger intensity noted in zone III (around the central vein) compared to zone I (peripheral area). researchgate.netnih.gov Immunostaining in the liver had nearly disappeared by 24 hours after administration, suggesting that alogliptin does not accumulate in hepatocytes over time. researchgate.netnih.gov These findings suggest regional variations in alogliptin reabsorption in the kidney and uptake in hepatocytes, potentially involving transporter mechanisms in addition to passive transport. researchgate.netnih.gov
Biotransformation Pathways and Metabolite Characterization
Alogliptin undergoes limited metabolism in both animals and humans. drugbank.comnih.govebmconsult.comtaylorandfrancis.comeuropa.eu
Identification and Activity of Metabolites (N-demethylated, N-acetylated)
Two minor metabolites of alogliptin have been identified: an N-demethylated metabolite (M-I) and an N-acetylated metabolite (M-II). drugbank.comebmconsult.comtaylorandfrancis.comeuropa.eunih.goveuropa.eu In humans, these metabolites account for less than 1% (M-I) and less than 6% (M-II) of the parent compound in plasma and urine. drugbank.comebmconsult.comtaylorandfrancis.comeuropa.eunih.goveuropa.eunih.gov All metabolites found in humans have also been detected in rats and dogs, indicating no unique human metabolites. europa.eu
The N-demethylated metabolite (M-I) is pharmacologically active and demonstrates DPP-4 inhibitory activity similar to that of the parent compound. drugbank.comebmconsult.comtaylorandfrancis.comeuropa.eueuropa.eunih.gov The N-acetylated metabolite (M-II), however, is inactive and does not inhibit DPP-4 or other related enzymes. drugbank.comebmconsult.comtaylorandfrancis.comeuropa.eueuropa.eunih.gov
Here is a summary of alogliptin metabolites:
| Metabolite | Chemical Modification | Activity | Proportion (in plasma/urine) | PubChem CID |
| M-I (N-demethylated) | N-demethylation | Active (DPP-4 inhibitor) | <1% of parent compound | 124404255 |
| M-II (N-acetylated) | N-acetylation | Inactive | <6% of parent compound | Not readily available in search results |
Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4) in Metabolism (In Vitro and Preclinical Studies)
In vitro studies suggest that cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, contribute to the limited metabolism of alogliptin. drugbank.comebmconsult.comresearchgate.nettaylorandfrancis.comeuropa.eunih.govwikipedia.orgeuropa.eueuropa.euhres.ca CYP2D6 appears to play a major role in the formation of the N-demethylated metabolite (M-I), while CYP3A4 is involved in the formation of other, unidentified metabolites. tga.gov.au However, the extent to which these enzymes metabolize alogliptin is considered minimal, with approximately 10-20% of the dose being hepatically metabolized by cytochrome enzymes. drugbank.comnih.gov
In vitro studies also indicate that alogliptin does not significantly inhibit or induce major human CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, at clinically relevant concentrations. hres.caeuropa.eueuropa.euhres.carwandafda.gov.rw This suggests a low propensity for pharmacokinetic drug interactions mediated by CYP enzymes. researchgate.netresearchgate.nettga.gov.aueuropa.eueuropa.euhres.carwandafda.gov.rw
In vitro CYP Induction and Inhibition Profiles
In vitro studies have investigated the potential of alogliptin to induce or inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Alogliptin was found to be a weak direct inhibitor of CYP2D6 at concentrations significantly higher than clinically relevant levels. europa.eu Metabolism-dependent inhibition of CYP3A4/5 was also observed in vitro, but again, at concentrations well above the human maximum plasma concentration. europa.eu
Studies indicated that alogliptin did not inhibit CYP1A2, 2C8, 2C9, or 2C19 in vitro. europa.eu Furthermore, in vitro and in vivo studies did not find evidence of CYP induction by alogliptin at clinically relevant concentrations. europa.eu While some minimal induction of CYP3A4/5 was noted at very high concentrations in one study, it was not statistically significant and was considerably less potent than known inducers like rifampin. europa.euscribd.com
Based on these in vitro findings and supported by clinical drug-drug interaction studies, alogliptin is not expected to cause clinically relevant inhibition or induction of major CYP enzymes. europa.eumedicines.org.uk
Excretion Mechanisms in Preclinical Models
The primary route of elimination for alogliptin-derived radioactivity in preclinical studies, as well as in humans, is renal excretion. nih.govtakeda.comdrugs.com A smaller proportion of the administered dose is recovered in the feces. nih.govtakeda.comdrugs.com
Renal Excretion Pathways, including Evidence of Active Renal Tubular Secretion
Renal excretion is the major elimination pathway for alogliptin, with a significant percentage of the administered dose being excreted unchanged in the urine. drugbank.comnih.govnih.govresearchgate.nettga.gov.au In humans, approximately 60% to 71% of the dose is excreted as unchanged drug in the urine. drugbank.comnih.govnih.govresearchgate.nettga.gov.au
Evidence suggests that active renal tubular secretion contributes to the renal clearance of alogliptin. medicines.org.uknih.govnih.govtga.gov.aunih.gov The renal clearance of alogliptin (reported as 9.6 L/h or approximately 170 mL/min) exceeds the typical glomerular filtration rate (GFR) of 120 mL/min, indicating that processes beyond passive filtration are involved in its elimination by the kidneys. medicines.org.uknih.govnih.govtga.gov.aunih.gov
In vitro studies were conducted to investigate the potential for alogliptin to interact with key renal transporters such as Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), and Organic Cation Transporter 2 (OCT2). europa.eumedicines.org.uk These studies, utilizing appropriate probe substrates and positive control inhibitors, showed no clinically relevant inhibition of these transporters by alogliptin at concentrations relevant to clinical exposure. europa.eumedicines.org.uk Alogliptin was also not found to be an in vitro inhibitor of BCRP at clinically relevant concentrations. europa.eu While the specific mechanism of active renal tubular secretion for alogliptin remains unknown, studies suggest it is not a substrate or inhibitor of OAT1, OAT3, or OCT2. medicines.org.uknih.gov
Fecal Elimination Pathways
Here are interactive data tables summarizing some of the preclinical findings:
Table 1: In vitro CYP Inhibition Profile of Alogliptin
| CYP Isozyme | Inhibition Observed (In vitro) | Clinical Relevance | Source |
| CYP2D6 | Weak direct inhibition | Not expected | europa.eu |
| CYP3A4/5 | Metabolism-dependent inhibition | Not expected | europa.eu |
| CYP1A2 | No inhibition | Not expected | europa.eu |
| CYP2C8 | No inhibition | Not expected | europa.eu |
| CYP2C9 | No inhibition | Not expected | europa.eu |
| CYP2C19 | No inhibition | Not expected | europa.eu |
Table 2: Alogliptin Excretion Pathways
| Route of Elimination | Percentage of Administered Dose | Notes | Source |
| Urine | 60% - 76% | Primarily unchanged drug, includes active tubular secretion | drugbank.comnih.govnih.govtakeda.comdrugs.comresearchgate.nettga.gov.au |
| Feces | 13% | Includes unabsorbed drug and/or biliary excretion | nih.govtakeda.comdrugs.comnih.gov |
Medicinal Chemistry and Structure Activity Relationship Sar of Alogliptin
Rational Design and Synthesis Approaches
The discovery of alogliptin (B1666894) involved a structure-based design strategy. Initial research focused on a series of quinazolinone-based DPP-4 inhibitors. acs.orgresearchgate.net These early compounds showed potent inhibition of the DPP-4 enzyme. researchgate.net For instance, the first compound in the quinazolinone series demonstrated a 10 nM inhibitory concentration (IC₅₀) against DPP-4. acs.org However, these molecules were plagued by a short metabolic half-life due to the oxidation of the quinazolinone A-ring. researchgate.net
This metabolic instability prompted the exploration of alternative heterocyclic scaffolds. Researchers discovered that replacing the quinazolinone ring system with a pyrimidinedione (also known as a uracil (B121893) derivative) could be done without a loss of DPP-4 inhibitory activity. acs.orgpsu.edu This key modification led to the design of alogliptin, which features a pyrimidinedione core. acs.orgnih.gov This change successfully addressed the metabolic issues of the earlier quinazolinone series. researchgate.net
Several synthetic routes for alogliptin have been developed. An early approach involved a multi-step process starting from 6-chlorouracil (B25721). google.com This process included:
Alkylation of 6-chlorouracil with 2-(bromomethyl)benzonitrile. google.com
A second alkylation with iodomethane (B122720) to create a 1,3-disubstituted uracil. google.com
Displacement of the chloro group with (R)-3-aminopiperidine dihydrochloride (B599025) to yield alogliptin. google.com
A more recent, cost-effective, and scalable synthesis was developed, which introduces the chiral amino group at a later stage. acs.org This process utilizes a ruthenium-catalyzed asymmetric hydrogenation followed by a Hofmann rearrangement of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile to form the crucial chiral amine moiety. acs.org Other patented processes involve reacting a urea (B33335) derivative with malonic acid or its derivatives to form key pyrimidine-dione intermediates. google.com
Key Structural Features for DPP-4 Selectivity and Potency
Alogliptin's high potency (IC₅₀ < 10 nM) and remarkable selectivity (>10,000-fold over the closely related serine proteases DPP-8 and DPP-9) are attributed to specific interactions between its structural components and the DPP-4 enzyme's active site. nih.govacs.org The DPP-4 active site is often described with subsites, primarily the S1 and S2 pockets, which accommodate the inhibitor's side chains. researchgate.netresearchgate.net
The key structural features of alogliptin and their roles are:
(R)-3-Aminopiperidine Moiety: This basic amino group is a critical feature for many DPP-4 inhibitors. psu.edu It forms a crucial salt bridge by interacting with a pair of glutamic acid residues (Glu205 and Glu206) in the S1 subsite of the DPP-4 enzyme. This interaction is fundamental for anchoring the molecule in the active site and is a primary determinant of its potent inhibitory activity.
2-Cyanobenzyl Group: This group fits into the hydrophobic S2 subsite of the enzyme. The cyanophenyl ring makes favorable hydrophobic and aromatic interactions within this pocket. The nitrile (cyano) group itself is a key feature that differentiates alogliptin from other gliptins and contributes to its binding affinity.
Uracil Core: The central pyrimidinedione ring acts as a rigid scaffold, correctly orienting the aminopiperidine and cyanobenzyl groups for optimal interaction with the S1 and S2 pockets, respectively. acs.org
The high selectivity of alogliptin for DPP-4 over DPP-8 and DPP-9 is a significant advantage. nih.govnih.gov While other inhibitors like vildagliptin (B1682220) and saxagliptin (B632) can inhibit DPP-8 and/or DPP-9 at certain concentrations, alogliptin's design minimizes these off-target activities. nih.govnih.gov This high selectivity is believed to reduce the potential for certain toxicities associated with the inhibition of other DPP family enzymes. nih.gov
| Structural Feature | Enzyme Subsite Interaction | Contribution to Activity |
|---|---|---|
| (R)-3-Aminopiperidine | S1 Pocket | Forms critical salt bridge with glutamic acid residues (Glu205, Glu206), anchoring the inhibitor and ensuring high potency. psu.edu |
| 2-Cyanobenzyl Group | S2 Pocket | Occupies the hydrophobic pocket, with the nitrile group contributing to binding affinity. |
| Uracil (Pyrimidinedione) Core | Scaffold | Provides a rigid structure to correctly orient the S1 and S2 binding groups for optimal interaction. acs.org |
Design and Evaluation of Alogliptin Analogues and Derivatives
As part of the ongoing drug discovery process, various analogues and derivatives of alogliptin have been synthesized and evaluated to further explore the structure-activity relationships of DPP-4 inhibitors. These modifications aim to probe the limits of the enzyme's active site and potentially improve pharmacological properties.
One notable example involved the introduction of a spirocyclic moiety onto the piperidine (B6355638) ring of alogliptin. psu.edu The rationale for this modification was to explore how conformational constraints on the piperidine ring would affect binding and activity. The synthesis of this novel analogue was achieved through the condensation of an aminopiperidine derivative bearing a spirocyclic cyclopropyl (B3062369) ring with a 6-chloro uracil derivative. psu.edu While specific inhibitory data for this particular analogue is not detailed in the available literature, the synthetic strategy demonstrates a viable pathway for creating diverse aminopiperidine derivatives for potential biological evaluation. psu.edu
Other research has focused on creating derivatives through different synthetic intermediates. For example, processes have been outlined for preparing alogliptin derivatives by reacting a urea derivative with malonic acid derivatives, which are then converted to a key intermediate that reacts with an amine to form the final compound. google.com These synthetic explorations are crucial for generating compound libraries that can be screened for enhanced potency, selectivity, or improved pharmacokinetic profiles.
The evaluation of these analogues typically involves in vitro assays to determine their IC₅₀ values against DPP-4 and other related proteases like DPP-8 and DPP-9 to assess potency and selectivity. Promising candidates may then proceed to in vivo studies in animal models of diabetes to evaluate their efficacy in lowering blood glucose. nih.govacs.org
| Analogue Type | Design Rationale | Synthetic Approach Highlight |
|---|---|---|
| Spirocyclic Piperidine Analogue | Introduce conformational constraint on the piperidine ring to probe SAR. psu.edu | Condensation of a spiro-aminopiperidine intermediate with a 6-chloro uracil derivative. psu.edu |
| Quinazolinone-based Precursors | Initial lead series before optimization to the pyrimidinedione core. acs.orgresearchgate.net | Demonstrated potent DPP-4 inhibition but had metabolic liabilities. researchgate.net |
Mechanistic Drug Drug Interaction Research
In vitro and Preclinical Assessment of Cytochrome P450 Enzyme Modulation by Alogliptin (B1666894)
In vitro studies have indicated that alogliptin is neither an inducer nor an inhibitor of several cytochrome P450 (CYP) isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, at clinically relevant concentrations. medicines.org.ukpmda.go.jpmedsinfo.com.aumedsinfo.com.aueuropa.eudrugs.com Limited metabolism of alogliptin by the CYP P450 enzyme system has been observed, with CYP2D6 and CYP3A4 contributing to this process in vitro. medicines.org.uk However, metabolism by the CYP system is considered negligible in vivo. pmda.go.jp
Clinical interaction studies further support the low propensity of alogliptin to cause interactions with substrates of various CYP enzymes. For instance, co-administration of alogliptin with substrates of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 did not result in clinically relevant effects on their pharmacokinetics. medicines.org.ukpmda.go.jp Specifically, studies with caffeine (B1668208) (CYP1A2 substrate), warfarin (B611796) (CYP2C9 and CYP1A2 substrate), dextromethorphan (B48470) (CYP2D6 substrate), and atorvastatin (B1662188) (CYP3A4 substrate) showed no meaningful interactions. medicines.org.ukpmda.go.jpmedsinfo.com.au
Although in vitro studies suggested alogliptin might be a mild inducer of CYP3A4, this was not confirmed in in vivo studies. medicines.org.uk Therefore, interactions with CYP inhibitors or inducers are generally not expected and have not been demonstrated. pmda.go.jpmedsinfo.com.au
Interactive Data Table: In vitro Assessment of Alogliptin Modulation of CYP Enzymes
Mechanistic Studies of Pharmacodynamic Interactions with Co-administered Agents in Animal Models (e.g., metformin (B114582), glibenclamide, pioglitazone (B448), voglibose)
Pharmacodynamic interactions of alogliptin with other antidiabetic agents have been examined in various animal models of diabetes. These studies aimed to assess the effects of combination treatments on glycemic control and related parameters. tga.gov.auresearchgate.netfda.gov
Metformin: In Wistar fatty rats, combination treatment with alogliptin and metformin additively decreased plasma glucose levels. tga.gov.auresearchgate.net This combination also synergistically increased plasma active GLP-1 levels and enhanced insulin (B600854) secretion. tga.gov.auresearchgate.net Studies in Wistar fatty rats showed that alogliptin or metformin alone decreased the plasma glucose AUC by approximately 37-38%, while triple combination treatment with alogliptin, metformin, and pioglitazone decreased the AUC by up to 55%. tga.gov.au An animal study investigating intestinal xylose absorption in Wistar fatty rats found that alogliptin and metformin had effects on this process, although the specific mechanistic details of their combined effect were further explored in the context of glucose tolerance. fda.govfda.gov The combination of alogliptin and metformin improved the glucose response to an oral glucose tolerance test in an additive manner in Wistar fatty rats. fda.gov
Glibenclamide: Combination treatment with alogliptin and glibenclamide in N-STZ-1.5 rats additively decreased plasma glucose and additively increased plasma insulin levels. tga.gov.auresearchgate.net Studies in streptozotocin-induced diabetic rats maintained on glibenclamide showed that alogliptin significantly increased plasma insulin concentration and decreased glucose AUC compared to rats receiving glibenclamide alone prior to a glucose load. nih.gov
Pioglitazone: Studies in db/db mice examined the effects of alogliptin and pioglitazone alone and in combination. tga.gov.auresearchgate.net The single agents had expected effects on diabetic indices and showed additive effects in decreasing parameters like glycosylated hemoglobin (GHb), triglycerides, non-esterified fatty acid (NEFA) levels, and glucose AUC, while increasing the insulinogenic index. tga.gov.au Neither alogliptin nor pioglitazone alone affected pancreatic islet morphology, but their combination restored insulin immunoreactivity and normal alpha-cell distribution. tga.gov.au In ob/ob mice, the addition of alogliptin to pioglitazone produced additive metabolic and hormonal effects. nih.gov Enhanced activity has been observed with the combination of alogliptin and pioglitazone, including increased pancreatic insulin content and the insulinogenic index in db/db mice. researchgate.net
Voglibose (B1684032): Combination of alogliptin and voglibose in the db/db mouse model produced synergistic effects in increasing pancreatic insulin and plasma intact GLP-1 levels, and additive effects on other diabetic indices. tga.gov.auresearchgate.net This combination treatment effectively preserved islet architecture and islet cell composition in db/db mice. tga.gov.auresearchgate.net Chronic treatment with the combination in prediabetic db/db mice concurrently increased active GLP-1 circulation, increased insulin secretion, decreased glucagon (B607659) secretion, prevented diabetes development, and preserved pancreatic beta-cells and islet structure, demonstrating greater effectiveness than either agent alone. nih.gov Voglibose treatment increased GLP-1 secretion and decreased GIP, while the combination with alogliptin additively decreased plasma DPP-4 activity and synergistically increased plasma active GLP-1 levels. nih.govresearchgate.net
Interactive Data Table: Pharmacodynamic Interactions in Animal Models
| Co-administered Agent | Animal Model | Observed Pharmacodynamic Effects (Combination vs. Monotherapy) | Synergy/Additivity |
| Metformin | Wistar fatty rats tga.gov.auresearchgate.netfda.govfda.gov | Decreased plasma glucose, increased plasma active GLP-1, enhanced insulin secretion, improved glucose response to OGTT tga.gov.auresearchgate.netfda.gov | Additive (glucose), Synergistic (GLP-1, insulin secretion) tga.gov.auresearchgate.net |
| Glibenclamide | N-STZ-1.5 rats tga.gov.auresearchgate.net, Streptozotocin-induced diabetic rats nih.gov | Decreased plasma glucose, increased plasma insulin tga.gov.auresearchgate.netnih.gov | Additive tga.gov.auresearchgate.net |
| Pioglitazone | db/db mice tga.gov.auresearchgate.net, ob/ob mice nih.gov | Decreased GHb, triglycerides, NEFA, glucose AUC; increased insulinogenic index, restored islet morphology, increased pancreatic insulin content tga.gov.auresearchgate.netnih.gov | Additive tga.gov.auresearchgate.netnih.gov, Synergistic (pancreatic insulin content, insulinogenic index in db/db mice) researchgate.net |
| Voglibose | db/db mice tga.gov.auresearchgate.netnih.govresearchgate.net | Increased pancreatic insulin, increased plasma intact GLP-1, preserved islet architecture and cell composition, increased active GLP-1 circulation, increased insulin secretion, decreased glucagon secretion, prevented diabetes development tga.gov.auresearchgate.netnih.govresearchgate.net | Synergistic (pancreatic insulin, intact GLP-1, active GLP-1), Additive (other diabetic indices, DPP-4 inhibition) tga.gov.auresearchgate.netnih.govresearchgate.net |
Advanced Analytical Methodologies for Alogliptin Research
Spectroscopic Techniques for Quantitative and Qualitative Analysis
Spectroscopic methods, particularly UV-Visible spectrophotometry, offer simple, rapid, and cost-effective approaches for the analysis of alogliptin (B1666894). These techniques are often utilized for routine analysis and can be adapted for complex matrices through derivative and other specialized methods.
UV Spectrophotometry (First Order Derivative Spectroscopy, Ratio Difference Spectroscopic Method, Area Under Curve Method)
UV spectrophotometry is a widely used technique for the determination of alogliptin. Direct UV spectrophotometric methods have been developed and validated, with alogliptin typically showing maximum absorbance around 276-277 nm in various solvents like methanol (B129727) or a mixture of methanol and water. derpharmachemica.comwisdomlib.orginnovareacademics.inderpharmachemica.comwisdomlib.org These methods often demonstrate linearity over a specific concentration range, for instance, 5-35 µg/mL. derpharmachemica.cominnovareacademics.in
To overcome issues like spectral overlap when analyzing alogliptin in combination with other drugs, derivative spectroscopy, ratio difference spectroscopy, and area under curve methods are employed.
First Order Derivative Spectroscopy: This technique involves measuring the amplitude of the first derivative spectrum at a specific wavelength where the co-formulated drug has a zero-crossing point (ZCP). For alogliptin, a sharp peak in the first-order derivative spectrum is often observed around 278.0 nm. derpharmachemica.comhumanjournals.comekb.eg This method has been successfully applied for the estimation of alogliptin in bulk and pharmaceutical formulations, including in combination with pioglitazone (B448). derpharmachemica.comhumanjournals.comindexcopernicus.com Linearity in the range of 2-16 µg/mL has been reported for this method. derpharmachemica.comhumanjournals.com
Ratio Difference Spectroscopic Method (RDSM): RDSM involves recording the ratio spectra by dividing the spectrum of a mixture by a standard spectrum of one of the components (the divisor). The difference in amplitudes at two selected wavelengths in the ratio spectrum is then measured, which is directly proportional to the concentration of the other component. This method has been applied for the simultaneous determination of alogliptin and pioglitazone. researchgate.netjournaljpri.comafricaresearchconnects.com For alogliptin, the difference in amplitudes at specific wavelengths, such as 288 and 291 nm or 292-238 nm, has been used for quantification. researchgate.netjournaljpri.comafricaresearchconnects.com
Area Under Curve (AUC) Method: The AUC method involves measuring the area under the absorption spectrum over a defined wavelength range. This area is proportional to the concentration of the analyte. For alogliptin, the AUC method has been used for simultaneous estimation with other drugs, with reported wavelength ranges such as 270-280 nm or 275-285 nm. researchgate.netjournaljpri.comafricaresearchconnects.comhumanjournals.com Linearity has been observed in concentration ranges like 1-14 µg/mL or 5-30 µg/mL. africaresearchconnects.comhumanjournals.com
These spectrophotometric methods are often validated according to ICH guidelines, demonstrating acceptable accuracy, precision, and linearity for the intended applications. wisdomlib.orgderpharmachemica.comwisdomlib.orghumanjournals.comindexcopernicus.comresearchgate.netjournaljpri.comafricaresearchconnects.comhumanjournals.comoup.com
Here is a table summarizing some reported UV spectrophotometric methods for Alogliptin:
| Method | Analyte(s) | Wavelength(s) / Range (nm) | Linearity Range (µg/mL) | Reference |
| Direct UV | Alogliptin benzoate (B1203000) | 276, 277 | 5-35, 5-25 | derpharmachemica.comwisdomlib.orginnovareacademics.inwisdomlib.org |
| First Order Derivative | Alogliptin (alone or with PIO) | 278.0, 275.60 (ZCP of PIO) | 2-16, 5-30 | derpharmachemica.comhumanjournals.comindexcopernicus.com |
| Ratio Difference Spectroscopic | Alogliptin and Pioglitazone | 288 & 291, 292-238 | 0.5-5, 5-30 | researchgate.netjournaljpri.comafricaresearchconnects.com |
| Area Under Curve | Alogliptin and Glibenclamide | 270-280 | 1-14 | humanjournals.com |
| Area Under Curve | Alogliptin and Pioglitazone | 275-285 | 5-30 | africaresearchconnects.com |
Fluorescence Spectroscopy and Multi-Spectral Methods for Protein Binding Studies
Fluorescence spectroscopy and multi-spectral methods are valuable tools for investigating the interaction of alogliptin with biological molecules, such as proteins. Studies have utilized these techniques to characterize the binding of alogliptin benzoate with human serum albumin (HSA). researchgate.netnih.govscirp.orgoalib.comscirp.org
Fluorescence quenching experiments, including steady-state and time-resolved fluorescence spectrometry, have indicated that the interaction between alogliptin benzoate and HSA involves static quenching, suggesting the formation of a ground-state complex. researchgate.netnih.govscirp.orgoalib.comscirp.org The binding affinity has been determined, with reported binding constants in the order of 10⁴ M⁻¹. researchgate.netnih.gov
Multi-spectral methods, such as UV-Vis absorption spectroscopy, synchronous fluorescence spectrometry, circular dichroism spectroscopy, and three-dimensional fluorescence spectroscopy, provide further insights into the interaction. researchgate.netnih.govscirp.orgoalib.com These studies have revealed that alogliptin benzoate can induce conformational changes in HSA, affecting the hydrophobicity of tryptophan residues and the protein's α-helix content. researchgate.netnih.govscirp.org The binding is primarily driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.netnih.govscirp.org Molecular docking and competitive binding experiments have helped identify the primary binding site of alogliptin benzoate on HSA, often located within subdomain IIA. researchgate.netnih.govscirp.orgscirp.org
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of alogliptin, especially in complex matrices like biological fluids or formulations containing multiple active ingredients and excipients.
High-Performance Liquid Chromatography (HPLC-UV, Reversed-Phase HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC) coupled with UV detection (HPLC-UV), is a widely used and validated method for the determination of alogliptin in bulk drug, pharmaceutical formulations, and in combination with other drugs. derpharmachemica.cominnovareacademics.inijarmps.orgnih.govnih.govdergipark.org.trrjptonline.org
RP-HPLC methods for alogliptin typically utilize C18 or C8 stationary phases. innovareacademics.inijarmps.orgnih.govdergipark.org.trrjptonline.org The mobile phase commonly consists of a mixture of aqueous buffers (such as phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) buffer with pH adjustment) and organic solvents (like methanol or acetonitrile). innovareacademics.inijarmps.orgnih.govnih.govdergipark.org.trrjptonline.org Isocratic or gradient elution modes can be employed depending on the separation requirements. innovareacademics.inijarmps.orgnih.govnih.govdoi.org UV detection is usually performed at wavelengths around 215 nm, 237 nm, 248 nm, 277 nm, or 290 nm, where alogliptin exhibits sufficient absorbance. innovareacademics.inijarmps.orgnih.govnih.govdergipark.org.trrjptonline.org
These methods are validated according to ICH guidelines, demonstrating linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.inijarmps.orgnih.govnih.govdergipark.org.trrjptonline.org Linearity ranges vary depending on the specific method and matrix, for example, 5-160 µg/mL in bulk, 20-100 µg/mL in RP-HPLC, or 10-50 µg/mL in tablet dosage forms. innovareacademics.innih.govnih.gov Retention times for alogliptin are typically in the range of a few minutes. innovareacademics.inijarmps.orgdergipark.org.trrjptonline.org RP-HPLC methods are considered sensitive, precise, and reproducible for the routine analysis and quality control of alogliptin. innovareacademics.inijarmps.orgnih.govrjptonline.org
Here is a table summarizing some reported RP-HPLC methods for Alogliptin:
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
| Symmetry® cyanide (C18) | Potassium dihydrogen phosphate buffer pH 4.6 - Acetonitrile (20:80 v/v) | 1.0 | 215 | 5-160 | nih.gov |
| Phenomenex Luna C18 | Phosphate Buffer (pH 2.9) - Acetonitrile (60:40) | 1.0 | 237 | 10-50 | ijarmps.org |
| Unisol reverse phase C18 | Methanol - 10 mM ammonium acetate buffer (pH 5.0) (80:20 v/v) | 0.8 | UV (PDA) | 20-100 | innovareacademics.in |
| Hypersil Gold C18 | Acetonitrile - Ammonium carbonate buffer (55:45 v/v) | 1.0 | 277 | 85-306 | nih.gov |
| Zorbax C8 | 0.1 M ammonium acetate - Methanol (50:50 v/v) | 1.0 | 248 | 6.25-18.75 | dergipark.org.tr |
| Zorbax SB-Aq | 0.1% TFA Water : ACN (62:38) | 1.0 | 290 | 25-75 | rjptonline.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the determination of alogliptin in biological matrices such as plasma (human, rat, monkey). derpharmachemica.comdoi.orgnih.govresearchgate.netomicsonline.org This technique is particularly valuable for pharmacokinetic studies and bioanalysis where low concentrations of the drug need to be accurately quantified in the presence of endogenous compounds.
LC-MS/MS methods for alogliptin typically involve coupling a liquid chromatograph with a triple quadrupole mass spectrometer. derpharmachemica.comdoi.orgnih.govresearchgate.net Electrospray ionization (ESI) in positive ion mode is commonly used for ionization. derpharmachemica.comdoi.orgnih.govresearchgate.net Quantification is often performed in multiple reaction monitoring (MRM) mode, where specific precursor-product ion transitions for alogliptin and an internal standard are monitored. derpharmachemica.comdoi.orgnih.govresearchgate.net For alogliptin, a common transition is m/z 340.2 → 116.0. derpharmachemica.comdoi.org
Sample preparation from biological matrices often involves protein precipitation or liquid-liquid extraction to isolate the analyte from the complex matrix. derpharmachemica.comdoi.orgnih.govomicsonline.org Chromatographic separation is achieved using reversed-phase columns (e.g., C18) with mobile phases typically consisting of aqueous buffers (often with formic acid) and organic solvents (acetonitrile or methanol), employing gradient or isocratic elution. derpharmachemica.comdoi.orgnih.govresearchgate.netomicsonline.org
LC-MS/MS methods for alogliptin in biological matrices demonstrate high sensitivity with low limits of quantification (LOQ), often in the nanogram per milliliter range. derpharmachemica.comdoi.orgresearchgate.net Linearity is typically observed over a wide concentration range relevant to pharmacokinetic studies. derpharmachemica.comdoi.orgnih.govresearchgate.net These methods are validated for parameters such as linearity, accuracy, precision, matrix effect, and stability in the biological matrix. derpharmachemica.comdoi.orgnih.govresearchgate.net
Here is a table summarizing some reported LC-MS/MS methods for Alogliptin in biological matrices:
| Matrix | Sample Preparation | Stationary Phase | Mobile Phase Composition | Ionization Mode | MRM Transition (m/z) | Linearity Range (ng/mL) | Reference |
| Monkey plasma | Liquid-liquid extraction | Not specified | Not specified | Positive ESI | 340.2 → 116.0 | 0.5-2000 | derpharmachemica.com |
| Rat plasma | Protein precipitation | UPLC BEH C18 | 0.1% formic acid - Acetonitrile (gradient) | Positive ESI | 340.2 → 116.0 | 2-2000 | derpharmachemica.com |
| Human plasma | Protein precipitation | C8 Kinetex® | Methanol - 0.1% formic acid (gradient) | Positive ESI | 340.3 → 116.1 | 3-300 | doi.org |
| Human plasma | Direct precipitation | BEH C18 | 0.1% aqueous formic acid - Acetonitrile (40:60 v/v) | Positive | 340.18 → 116.08 | 10-400 | nih.gov |
| Human plasma | Protein precipitation | Hypersil Gold | Acetonitrile - 0.2% formic acid solution (gradient) | Positive ion | 340.33 → 116.32 | Not specified | researchgate.net |
| Human plasma | Protein precipitation | Not specified | 5 mM Ammonium formate (B1220265) - Acetonitrile (50:50 v/v, isocratic) | Positive ESI | 340 → 116 | Not specified | omicsonline.org |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique utilized for the separation, identification, and quantification of compounds. It offers advantages such as high sample throughput and the ability to analyze multiple samples simultaneously on a single plate. HPTLC methods have been developed and validated for the determination of Alogliptin, both as a single component and in combination with other drugs like metformin (B114582) and pioglitazone, in bulk drug and pharmaceutical formulations. derpharmachemica.comscispace.comscispace.comscholarsresearchlibrary.comlongdom.orgdergipark.org.trresearchgate.net
Several HPTLC methods have been reported for Alogliptin analysis, employing different mobile phases and stationary phases. A common stationary phase is silica (B1680970) gel 60F254 on aluminum sheets. derpharmachemica.comscispace.comscispace.comscholarsresearchlibrary.comlongdom.orgdergipark.org.trresearchgate.netasianpubs.org Detection is typically carried out using densitometry at specific wavelengths, such as 253 nm, 254 nm, 233 nm, or 277 nm, depending on the mobile phase composition and the presence of other analytes. derpharmachemica.comscispace.comscispace.comscholarsresearchlibrary.comlongdom.orgdergipark.org.trasianpubs.org
Examples of mobile phases used for Alogliptin analysis by HPTLC include:
Acetonitrile: 1% ammonium acetate in methanol (4.5:5.5 v/v) for simultaneous estimation with metformin or pioglitazone. derpharmachemica.comscispace.comscholarsresearchlibrary.comdergipark.org.tr This system provides good resolution with reported Rf values around 0.34 for Alogliptin benzoate when analyzed with metformin, and 0.43 when analyzed with pioglitazone. scispace.comscholarsresearchlibrary.com
n-butanol: water: acetic acid (7:2:1 v/v/v) for the estimation of Alogliptin benzoate in tablet dosage form. researchgate.netasianpubs.org Detection in this method was performed at 233 nm, and the linearity range was found to be 200–600 ng/spot. researchgate.netasianpubs.org
Benzene: Ethyl acetate: Triethylamine (7.5:2:0.5 v/v/v) for stability-indicating determination of Alogliptin benzoate. semanticscholar.orgresearchgate.net This method used UV detection at 222 nm, and the retention factor for Alogliptin benzoate was approximately 0.62. semanticscholar.orgresearchgate.net
Methanol: Chloroform: 0.5% ammonium sulphate (4:4:2 v/v/v) for simultaneous estimation of metformin and Alogliptin in tablets. scispace.com This system resulted in an Rf value of 0.66 ± 0.02 for Alogliptin. scispace.com
These HPTLC methods have been validated according to ICH guidelines, demonstrating linearity, accuracy, precision, and robustness. scispace.comscispace.comscholarsresearchlibrary.comlongdom.orgasianpubs.orgsemanticscholar.orgresearchgate.net They have been successfully applied for the quantitative analysis of Alogliptin in bulk drug and pharmaceutical formulations, and some are stability-indicating, capable of resolving Alogliptin from its degradation products. scispace.comresearchgate.netasianpubs.orgsemanticscholar.orgresearchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment
Alogliptin contains a chiral center, and while the R-enantiomer is the primary active form, assessing the enantiomeric purity is critical for quality control and regulatory compliance. ijrpc.comnih.govgoogle.com Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (Chiral HPLC), is a powerful technique for separating and quantifying individual enantiomers. nih.gov
Chiral HPLC methods have been developed and validated for determining the enantiomeric purity of Alogliptin benzoate, specifically for quantifying the (S)-isomer impurity in the presence of the predominant (R)-enantiomer. nih.govresearchgate.netresearchgate.net These methods typically utilize chiral stationary phases (CSPs) designed to interact differently with each enantiomer, leading to their separation. researchgate.netgoogle.comresearchgate.netgoogle.com
Examples of chiral chromatographic conditions reported for Alogliptin include:
Using a Lux cellulose (B213188) 2 column (250×4.6mm, 5µm) with a mobile phase consisting of ethanol (B145695) and diethyl amine, and UV detection at 230 nm. researchgate.netresearchgate.net This method was developed for the quantitation of the (S)-isomer in Alogliptin benzoate and showed linearity over a range of LOQ – 1.5 μg/mL for the (S)-isomer. researchgate.netresearchgate.net The mean recovery of the (S)-isomer was found to be in the range of 100–102%. researchgate.netresearchgate.net This method is considered simple, rapid, accurate, selective, and precise for quality control of bulk manufacturing. researchgate.netresearchgate.net
Employing a CHIRALPAK IF-3 column (4.6 x 250mm, 3µm) with a mobile phase of ethanol: methanol: diethylamine (B46881) (70:30:0.1, v/v/v) and UV detection at 275 nm. daicelchiral.comchiraltech.com This method demonstrates the separation of Alogliptin enantiomers. daicelchiral.comchiraltech.com
Utilizing a CROWNPAK CR-I(+) column (3.0 x 150 mm, 5 µm) with an aqueous perchloric acid (pH=1.0): ACN (80:20, v/v) mobile phase and UV detection at 275 nm. chiraltech.com This method also shows effective enantiomeric separation. chiraltech.com
A method using a SHISEIDO CD-Ph column (5 μm, 250 × 4.6 mm) with a mobile phase of 0.1 M aq KPF6/MeCN (95:5), UV detection at 200 nm, and a flow rate of 0.5 mL/min at 25 °C has been reported for determining enantiomeric excess in asymmetric synthesis research. acs.org
Another method for enantiomeric purity assessment in asymmetric synthesis used a CHIRALPAK IC column (5 μm, 250 × 4.6 mm) with MeCN/0.02 M aq H3PO4 (3:7) mobile phase and UV detection at 200 nm. acs.org
A stereoselective HPLC-DAD method for simultaneous estimation of Alogliptin enantiomers in formulations and rat plasma was developed using a Phenomenex Lux Cellulose-2 chiral column. nih.gov This method achieved separation of R and S enantiomers with a resolution of 0.77 min. nih.gov
A method for measuring the optical purity of R-Alogliptin benzoate using an AD-H chiral chromatographic column (amylose-tris(3,5-dimethylphenyl carbamate)) with a mobile phase of n-hexane: ethanol solution (80:20) containing 0.2% trifluoroacetic acid and 0.1% diethylamine, and detection at 278 nm has also been described. google.com The addition of ion pairs in the mobile phase was noted to improve separation efficiency. google.com
Another method for separating Alogliptin benzoate and its enantiomer utilizes a chiral column with silica covalently bonded with cellulose-tri(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK IC) and a mobile phase of n-hexane, ethyl acetate, anhydrous ethanol, and triethylamine. google.com
These chiral chromatographic methods are essential for ensuring the enantiomeric purity of Alogliptin, which is directly related to the quality and consistency of the pharmaceutical product. researchgate.netgoogle.com
Comparative Molecular and Mechanistic Analysis with Other Dpp 4 Inhibitors
Comparative Selectivity Profiles
While all gliptins target the DPP-4 enzyme, their specific binding modes and interactions within the active site contribute to their varying potencies and selectivities. vetmeduni.ac.atplos.org Sitagliptin (B1680988) and teneligliptin, for instance, induce a conformational change involving Arg358 and occupy an induced hydrophobic extended S2 pocket. vetmeduni.ac.at In contrast, alogliptin (B1666894) and linagliptin's binding is associated with a different conformational change involving Tyr547. vetmeduni.ac.at Alogliptin's binding involves a π-stacking interaction with its uracil (B121893) core and forms an H-bond with the backbone NH of Tyr631. vetmeduni.ac.at Linagliptin (B1675411), while also involving Tyr547, utilizes its xanthine (B1682287) core for π-stacking and forms a similar H-bond with Tyr631, but also engages in extensive hydrophobic interactions within the S1′-S2′ pockets with Trp629. vetmeduni.ac.at Vildagliptin (B1682220) and saxagliptin (B632), being cyanopyrrolidine inhibitors, form a reversible covalent complex with the catalytic serine S630 and occupy the S2 pocket with an adamantyl group without inducing a conformational change in the protein. vetmeduni.ac.at
Based on binding affinities, linagliptin is reported as a low picomolar binder with the highest affinity for DPP-4, followed by saxagliptin and teneligliptin. vetmeduni.ac.at Sitagliptin, alogliptin, and vildagliptin are considered less potent with low single-digit nanomolar binding affinities. vetmeduni.ac.at
Differential Binding Kinetics and Thermodynamic Properties
The binding of gliptins to DPP-4 is generally a rapid, electrostatically driven process. nih.gov However, their dissociation kinetics and thermodynamic properties exhibit differences. vetmeduni.ac.atnih.gov The off-rates of gliptins can be slow, partly due to reversible covalent bond formation by some inhibitors (like vildagliptin and saxagliptin) and partly due to strong and extensive interactions for others. vetmeduni.ac.atnih.gov Binding of all gliptins is primarily enthalpy-driven, attributed to strong ionic interactions and solvent-shielded hydrogen bonds. nih.gov
Comparative studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have investigated the binding kinetics and thermodynamics. vetmeduni.ac.atnih.gov While pairs of DPP-4 inhibitors may show similar binding to the active site, they can exhibit dissimilar binding kinetics. vetmeduni.ac.at For example, despite inducing the same conformational change and occupying the S2 pocket similarly, sitagliptin has a much faster off-rate than teneligliptin. vetmeduni.ac.at Similarly, alogliptin and linagliptin, both involving Tyr547 in their binding, differ significantly in their off-rates. vetmeduni.ac.at
The differences in binding kinetics and thermodynamics are linked to their distinct chemical structures and how they interact with the DPP-4 active site. vetmeduni.ac.atnih.gov For instance, the extent of hydrophobic shielding of hydrogen bonds can influence their exposure to solvent and replacement by water, potentially explaining differences in binding affinity and dissociation rates, as suggested when comparing linagliptin and alogliptin. vetmeduni.ac.at
Comparative Preclinical Pharmacodynamic Responses Beyond Glycemic Control
Beyond their primary effect on glycemic control through incretin (B1656795) enhancement, DPP-4 inhibitors have shown various preclinical pharmacodynamic responses. These pleiotropic effects, independent of glucose lowering, are an area of ongoing research. touchendocrinology.comnih.gov
Preclinical studies have investigated the effects of alogliptin and other gliptins on various parameters in animal models of diabetes and related conditions. Alogliptin has been found to reduce glycosylated hemoglobin, plasma glucose, glucagon (B607659), and triglycerides levels in different diabetic animal models. researchgate.net It has also been shown to ameliorate β-cell function, leading to a significant increase in plasma insulin (B600854) levels. researchgate.net
Comparative preclinical data beyond glycemic control is less extensively detailed in the provided search results for all listed gliptins side-by-side. However, some studies highlight specific effects observed with different inhibitors. For example, preclinical evidence suggests that DPP-4 inhibition can restore oxidant/anti-oxidant balance and improve lipid metabolism. touchendocrinology.com Alogliptin has been shown to favorably affect lipid metabolism and hepatic parameters in comparative studies, similar to sitagliptin and vildagliptin for lipid metabolism, and sitagliptin and linagliptin for hepatic parameters. d-nb.info
Alogliptin has also been shown in preclinical studies in apolipoprotein E-deficient mice to attenuate the recruitment and chemotaxis of monocytes in atherosclerotic lesions, mediated by GLP-1 receptor-dependent downregulation of IL-6 and IL-1β. touchendocrinology.com These findings suggest potential cardiovascular benefits independent of glycemic control, an effect that has been explored across the class in preclinical settings. touchendocrinology.comnih.gov
While direct head-to-head preclinical comparisons of all listed gliptins across a wide range of pharmacodynamic responses beyond glycemic control are not comprehensively detailed in the provided snippets, the available information suggests both shared class effects and potential differences in specific extra-glycemic benefits.
Here is a summary table of some comparative aspects based on the search results:
| Feature | Alogliptin | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Teneligliptin |
| Selectivity (vs. DPP-8/9) | Greater in vitro selectivity vs. Sitagliptin, Saxagliptin, Vildagliptin researchgate.net | Lower in vitro selectivity vs. Alogliptin researchgate.net | Lower in vitro selectivity vs. Alogliptin researchgate.net | Lower in vitro selectivity vs. Alogliptin researchgate.net | Not specified in provided snippets | Not specified in provided snippets |
| Binding Affinity (nM) | Low single-digit nanomolar vetmeduni.ac.at | Low single-digit nanomolar vetmeduni.ac.at | Low single-digit nanomolar vetmeduni.ac.at | 0.3 nM vetmeduni.ac.at | Low picomolar (highest affinity) vetmeduni.ac.at | 0.4 nM vetmeduni.ac.at |
| Conformational Change | Involves Tyr547 vetmeduni.ac.at | Involves Arg358 vetmeduni.ac.at | None vetmeduni.ac.at | None vetmeduni.ac.at | Involves Tyr547 vetmeduni.ac.at | Involves Arg358 vetmeduni.ac.at |
| Binding Kinetics | Faster off-rate than Linagliptin vetmeduni.ac.at | Much faster off-rate than Teneligliptin vetmeduni.ac.at | Not specified comparative off-rate vetmeduni.ac.at | Not specified comparative off-rate vetmeduni.ac.at | Slower dissociation than Alogliptin vetmeduni.ac.at | Much slower off-rate than Sitagliptin vetmeduni.ac.at |
| Preclinical Lipid Effects | Favorable effect on lipid metabolism d-nb.info | Favorable effect on lipid metabolism d-nb.info | Favorable effect on lipid metabolism d-nb.info | Not specified in provided snippets | Not specified in provided snippets | Not specified in provided snippets |
| Preclinical Hepatic Effects | Favorable effect on hepatic parameters d-nb.info | Favorable effect on hepatic parameters d-nb.info | Not specified in provided snippets | Not specified in provided snippets | Favorable effect on hepatic parameters d-nb.info | Not specified in provided snippets |
Computational and in Silico Research of Alogliptin
Molecular Docking Studies for Target Binding Affinity (e.g., with DPP-4, Aβ, BACE-1)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. This allows for the prediction of the binding affinity and the understanding of the molecular interactions between a ligand (such as Alogliptin) and a protein target. nih.govmdpi.com
Alogliptin (B1666894) is primarily known for its potent and selective inhibition of DPP-4. nih.govnih.gov Molecular docking studies have been conducted to analyze the binding interactions between Alogliptin and human DPP-4. nih.govtandfonline.com These studies have shown that Alogliptin binds to the active site of DPP-4, interacting with specific residues within the S1 and S2 subunits, which are considered essential for DPP-4 inhibition. mdpi.comresearchgate.net Some studies also indicate additional interactions with the S1' subunit, potentially contributing to increased inhibitory activity. mdpi.comresearchgate.net Docking studies comparing Alogliptin with other DPP-4 inhibitors like Sitagliptin (B1680988) and Linagliptin (B1675411) have revealed comparable binding affinities to the DPP-4 active site. mdpi.com For instance, using the PDB ID 3G0B, Alogliptin showed a chemgauss4 docking score of -10.404, while Sitagliptin (PDB ID 1X70) had a score of -10.500 and Linagliptin (PDB ID 2RGU) had a score of -9.771. mdpi.com Another study using Chemgauss3 scores reported Alogliptin having a score of -78.471 when docked into the DPP-4 active site. biorxiv.org
Beyond its primary target, in silico analysis has suggested that Alogliptin may also exhibit binding affinity with other proteins, including amyloid-beta (Aβ) and beta-secretase-1 (BACE-1). researchgate.netnih.gov These findings are particularly relevant in the context of the potential links between type 2 diabetes and Alzheimer's disease. researchgate.net One in silico study specifically revealed that Alogliptin has a good binding affinity with both Aβ and BACE-1. researchgate.netnih.gov While detailed docking scores for Alogliptin with Aβ and BACE-1 were not consistently provided across all search results, the indication of binding affinity suggests potential interactions that warrant further investigation. researchgate.netnih.gov
Furthermore, molecular docking studies have explored the potential binding of Alogliptin to osteogenic proteins such as bone alkaline phosphatase (BALP), osteocalcin, and bone morphogenic protein (BMP-2), suggesting potential effects on bone metabolism. nih.gov Docking scores indicated binding affinity for these proteins. nih.gov
In Silico Prediction of ADME Properties and Target Identification (e.g., using SwissADME, SwissTargetPrediction)
In silico tools like SwissADME and SwissTargetPrediction are widely used in drug design and pharmacology research to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug molecules and to identify potential biological targets. nih.govtandfonline.comjomardpublishing.com
Studies utilizing SwissADME have predicted Alogliptin to be a soluble, hydrophilic drug with high gastrointestinal absorption. tandfonline.comtandfonline.com Its predicted skin permeation constant (Log Kp) was reported as -7.98 cm/s, indicating low skin permeation. tandfonline.com Comparing predicted ADME data with experimental data has shown similarities, although some discrepancies may exist depending on test conditions. nih.govtandfonline.com
SwissTargetPrediction has been employed to predict potential targets for Alogliptin based on its 2D and 3D similarity with known ligands. tandfonline.com This tool predicts that Alogliptin can bind to several targets, with DPP-4 being the most probable. tandfonline.comtandfonline.com The predicted target classes include a significant percentage for enzymes, reflecting its known mechanism of action. tandfonline.com Smaller fractions of predicted targets fall under categories such as protease, other cytosolic proteins, ligand-gated ion channels, nuclear receptors, and kinases, suggesting a diverse range of potential interactions in the body. tandfonline.com This information can guide further experimental studies. tandfonline.com
Computational Approaches in Drug Design and Formulation Development
Computational approaches play a crucial role in the design and optimization of drug molecules and the development of pharmaceutical formulations. biorxiv.orgmdpi.com For Alogliptin, computational methods have been involved in its initial structure-based design and in the development of its formulations. nih.goveuropa.eu
The discovery of Alogliptin involved structure-based drug design, a computational approach that utilizes the 3D structure of the target protein (DPP-4) to design molecules that can bind effectively to its active site. nih.govresearchgate.net This approach guided the optimization of quinazolinone-based compounds to develop potent and selective DPP-4 inhibitors like Alogliptin. nih.govresearchgate.net
Computational methods also contribute to formulation development by allowing for the prediction and evaluation of various parameters. nih.govmdpi.com Predictive data can be used to reconfigure and manufacture different formulations of the drug. nih.govtandfonline.com For instance, computational studies, alongside in vitro and in vivo assessments, have been used in the formulation and optimization of Alogliptin-loaded polymeric nanoparticles. mdpi.comdntb.gov.ua These studies evaluate the effect of different variables on nanoparticle characteristics like size and entrapment efficiency, aiding in the design of formulations with desired properties, such as prolonged release. mdpi.com Computational fluid dynamics (CFD) can also be applied in the design of pharmaceutical manufacturing processes, although specific applications for Alogliptin were not detailed in the search results.
Computational methods, including techniques like Partial Least Squares with and without Genetic Algorithm and XG Boost, have been used in the development and validation of analytical methods for the simultaneous estimation of Alogliptin in combined dosage forms, demonstrating their utility in quality control and formulation analysis. researchgate.net
Future Directions and Emerging Research Avenues for Alogliptin
Exploration of Novel Molecular Targets and Pathways Beyond DPP-4
While alogliptin (B1666894) is a selective inhibitor of DPP-4, research is exploring whether it interacts with or influences other molecular targets and pathways. Alogliptin has shown greater in vitro selectivity for DPP-4 over related enzymes like DPP-8 and DPP-9 compared to some other gliptins nih.govnih.govresearchgate.net. This selectivity is thought to contribute to a lower risk of off-target toxicity nih.gov.
Emerging evidence suggests that gliptins, including alogliptin, may influence several signaling mechanisms beyond their direct effect on incretin (B1656795) hormones researchgate.net. These potential effects could contribute to observed benefits in various organs researchgate.net. Preclinical studies have indicated possible cardioprotective, hepatoprotective, reno-protective, anti-inflammatory, and lipid-lowering capacities of alogliptin researchgate.net. While the primary mechanism involves increasing the lifespan of incretin hormones, which in turn affect various organs, the precise signaling pathways involved in these broader protective effects are still under investigation researchgate.net.
Repositioning and Novel Therapeutic Applications in Non-Diabetic Conditions (Further Preclinical Studies)
The potential therapeutic benefits of alogliptin in conditions other than type 2 diabetes are being investigated, primarily through preclinical studies. Research indicates potential roles for alogliptin in discrete pathological conditions researchgate.net.
Several preclinical studies have demonstrated renoprotective effects of DPP-4 inhibition in models of non-diabetic chronic kidney disease (CKD) mdpi.com. For instance, alogliptin treatment ameliorated renal inflammation and fibrosis in mice models of unilateral ureteral obstruction (UUO) mdpi.com. Table 1 summarizes some preclinical findings regarding alogliptin's effects in non-diabetic conditions.
| Pathological Condition (Preclinical Model) | Study Type/Model | Major Findings |
| Renal Inflammation and Fibrosis | Mice with Unilateral Ureteral Obstruction (UUO) | Ameliorated renal inflammation and fibrosis. mdpi.com |
| Vasodilation | C57BL/6 mice, aortic rings | Relaxation of aortic rings. researchgate.net |
| Aneurysm | Elastase and calcium chloride-induced aneurysm in rats | Decreased oxidative stress, MMP-2, MMP-9. researchgate.net |
| Atrial Fibrillation | Ventricular tachypacing-induced heart failure in rabbits | Increased atrial angiogenesis and endothelial NO synthase. researchgate.net |
| Cardiac Dysfunction | Thoracic aortic constriction model | Showed potential cardioprotective effects. researchgate.net |
| Neuroprotection | Various animal models | Reversed elevated markers of oxidative stress, inflammation, obesity, NF-kB. researchgate.net |
| Bone Health | Preclinical studies | Associated with least fracture risk among some anti-diabetic drugs. researchgate.net |
Note: This table summarizes findings from preclinical studies and does not imply clinical efficacy in humans for these conditions.
Neuroprotective effects have also been observed in preclinical animal models, where alogliptin treatment reversed elevated markers of oxidative stress, inflammation, obesity, and NF-kB researchgate.net. Further research is needed to translate these preclinical findings into potential clinical applications.
Advanced Mechanistic Investigations into Off-Target Effects
While alogliptin is considered a selective DPP-4 inhibitor, ongoing research continues to investigate its off-target effects and their potential mechanisms. Alogliptin's selectivity for DPP-4 over DPP-8 and DPP-9 is highlighted as a factor that may minimize off-target toxicity nih.govnih.gov.
Radioligand binding assays and enzyme assays have been used to examine potential off-target effects. In one study, the only significant activity of alogliptin (at 10 µM) was a partial inhibition (50-65%) of naloxone (B1662785) binding to non-selective opioid receptors in the rat cerebral cortex tga.gov.au. However, no significant inhibition of naloxone binding to selective human delta (δ), kappa (κ), and μ opioid receptor subtypes was observed tga.gov.au.
Mechanistic studies are crucial for understanding any observed effects beyond glycemic control and for ensuring the long-term safety profile of alogliptin. The selective inhibition of DPP-4 by alogliptin, without significantly affecting DPP-8 or DPP-9 at therapeutic concentrations, is a key aspect of minimizing potential off-target effects associated with the inhibition of these other enzymes nih.govnih.gov.
Development of Novel Analytical Approaches and Methodologies
The development of sensitive, accurate, and efficient analytical methods for the determination of alogliptin in various matrices remains an active area of research. These methods are essential for pharmacokinetic studies, quality control, and further research into alogliptin's behavior in biological systems and the environment.
Recent work has focused on developing highly sensitive techniques. For example, an ultrasensitive method for detecting alogliptin utilizing the fluorescence quenching of terbium-doped carbon quantum dots has been explored rsc.org. This method demonstrated excellent linearity and a low limit of detection, with successful application in pharmaceutical formulations, spiked human plasma, and environmental water samples rsc.org.
Various spectrophotometric and chromatographic techniques, including UV spectrophotometry and High-Performance Liquid Chromatography (HPLC), have been reported and described for alogliptin analysis in biological fluids and pharmaceutical formulations derpharmachemica.comwisdomlib.orgresearchgate.netnih.govijarmps.org. Novel RP-HPLC methods have been developed and validated for the estimation of alogliptin in bulk and dosage forms, emphasizing simplicity, accuracy, and cost-effectiveness researchgate.netijarmps.org. Method validation studies ensure the reliability and repeatability of these analytical procedures, adhering to guidelines from regulatory bodies like the ICH and FDA wisdomlib.orgnih.govijarmps.org.
Table 2 summarizes some recent analytical approaches developed for alogliptin.
| Analytical Method | Matrix/Application | Key Features | References |
| Fluorescence quenching of Tb-CQDs | Pharmaceutical formulations, human plasma, water samples | Ultrasensitive detection, low limit of detection, good recovery rates. | rsc.org |
| UV Spectrophotometry (various methods) | Pharmaceutical formulations (alone or with metformin) | Simple, accurate, rapid, cost-effective, validated methods. | derpharmachemica.comwisdomlib.org |
| RP-HPLC | Pharmaceutical dosage forms, bulk drug | Rapid, specific, accurate, precise, validated according to ICH/FDA guidelines. | researchgate.netnih.govijarmps.org |
| Liquid Chromatography-Tandem Mass Spectrometry | Monkey plasma | Sensitive, validated method for pharmacokinetic evaluation. | derpharmachemica.com |
These advancements in analytical methodologies support ongoing and future research into alogliptin, enabling more precise quantification and study of its properties and effects.
Q & A
Basic Research Questions
Q. How should non-inferiority trials for cardiovascular safety of alogliptin be designed in high-risk populations?
- Methodological Guidance : Non-inferiority trials require rigorous endpoint selection (e.g., composite cardiovascular outcomes like MACE) and a predefined margin (e.g., hazard ratio ≤1.3). Randomization, double-blinding, and stratification by risk factors (e.g., recent acute coronary syndrome) are critical. Statistical power calculations must account for event rates and follow-up duration (median 18 months in the EXAMINE trial) . Post-hoc subgroup analyses should address confounding variables like concomitant medications (e.g., metformin, sulfonylureas) .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) modeling approaches are used to establish pediatric dosing for alogliptin?
- Methodological Guidance : Use single-dose PK/PD studies with blood/urine sampling at predefined intervals (e.g., 0–72 hours). Measure plasma concentrations via LC-MS/MS and model time-to-Emax relationships for DPP-4 inhibition. Simulations for steady-state exposures should account for body weight and renal function, though pediatric-specific adjustments (e.g., 25 mg for adolescents) may be extrapolated from adult data .
Q. How are stability-indicating analytical methods validated for alogliptin in combination therapies?
- Methodological Guidance : Employ ion-pair RP-HPLC with experimental design (e.g., Taguchi or Box-Behnken models) to optimize parameters like mobile phase pH and column temperature. Validate accuracy via spike-recovery tests (80–120% concentration ranges) and robustness by varying flow rates ±0.1 mL/min. Use peak purity analysis to confirm specificity under stress conditions (e.g., thermal degradation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve DPP-4 inhibition efficacy of alogliptin analogs?
- Methodological Guidance : Apply skeleton transition and functional group swapping (e.g., substituting quinazolinone cores with pyridone derivatives) to enhance binding affinity. Use in vitro enzymatic assays (IC50 values) and molecular docking to validate interactions with catalytic residues (e.g., Ser630, Tyr547). Prioritize compounds with >80% DPP-4 inhibition at 24 hours in preclinical models .
Q. What statistical strategies resolve contradictions between glycemic efficacy and cardiovascular safety data in alogliptin trials?
- Methodological Guidance : Perform meta-regression to adjust for baseline HbA1c, renal function, and cardiovascular risk scores. Use competing risk models to differentiate mortality from non-fatal events. Sensitivity analyses should exclude studies with high attrition bias or imbalanced concomitant therapies (e.g., insulin use) .
Q. How does ethnic variability impact alogliptin efficacy, and how should trials address this?
- Methodological Guidance : Stratify randomization by ethnicity (e.g., Japanese vs. Western cohorts) and adjust for genetic polymorphisms affecting CYP2D6 metabolism. Use covariate-adjusted PK/PD models to identify dose-response differences. Real-world evidence (e.g., ATTAK-J study) can supplement RCT data by capturing adherence and lifestyle factors .
Q. What factorial design principles optimize sustained-release alogliptin formulations?
- Methodological Guidance : Apply 2³ factorial designs to test PLGA polymer ratios (e.g., 65:35 lactide:glycolide), solvent type (NMP vs. DMSO), and implant mass. Use in vitro release assays (e.g., 30-day dissolution profiles) and in vivo glycemic monitoring in diabetic rat models. Prioritize formulations with <20% burst release and linear PK over 4 weeks .
Q. How should dechallenge/rechallenge analyses validate causality in alogliptin-associated adverse events?
- Methodological Guidance : Use Naranjo criteria to score temporal relationships (e.g., erythema multiforme resolution post-discontinuation). Pool case reports with positive dechallenge (symptom resolution) and rechallenge (recurrence). Adjust for confounders like concomitant drugs via multivariate logistic regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
